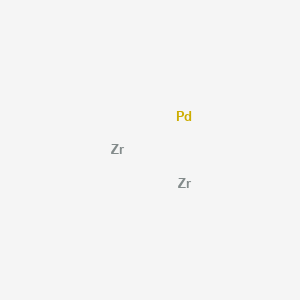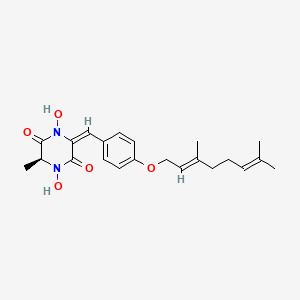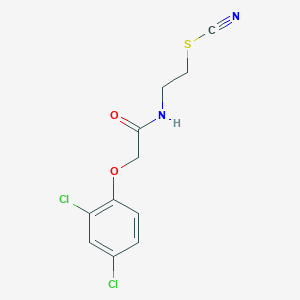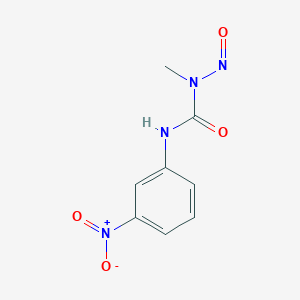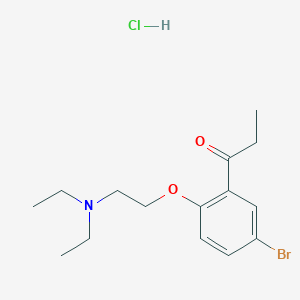
Propiophenone, 5'-bromo-2'-(2-(diethylamino)ethoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 5’-bromo-2’-(2-(diethylamino)ethoxy)-, hydrochloride is a chemical compound with a complex structure that includes a bromine atom, a diethylamino group, and an ethoxy group attached to a propiophenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 5’-bromo-2’-(2-(diethylamino)ethoxy)-, hydrochloride typically involves multiple steps, starting with the bromination of a suitable precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. Subsequent steps may involve the introduction of the diethylamino and ethoxy groups through nucleophilic substitution reactions. The final step usually involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Propiophenone, 5’-bromo-2’-(2-(diethylamino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Propiophenone, 5’-bromo-2’-(2-(diethylamino)ethoxy)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propiophenone, 5’-bromo-2’-(2-(diethylamino)ethoxy)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can interact with biological molecules through hydrogen bonding and electrostatic interactions, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Propiophenone: A simpler analog without the bromine and diethylamino groups.
Bromoacetophenone: Contains a bromine atom but lacks the diethylamino and ethoxy groups.
Diethylaminoethanol: Contains the diethylamino group but lacks the aromatic ring and bromine atom.
Uniqueness
Propiophenone, 5’-bromo-2’-(2-(diethylamino)ethoxy)-, hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
20809-08-9 |
|---|---|
Fórmula molecular |
C15H23BrClNO2 |
Peso molecular |
364.70 g/mol |
Nombre IUPAC |
1-[5-bromo-2-[2-(diethylamino)ethoxy]phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H22BrNO2.ClH/c1-4-14(18)13-11-12(16)7-8-15(13)19-10-9-17(5-2)6-3;/h7-8,11H,4-6,9-10H2,1-3H3;1H |
Clave InChI |
MFIYSJVFDQENHO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)Br)OCCN(CC)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)

![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)
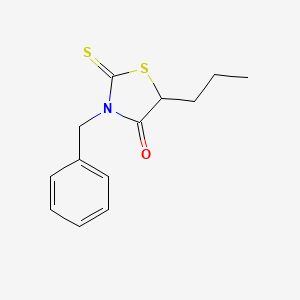
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)

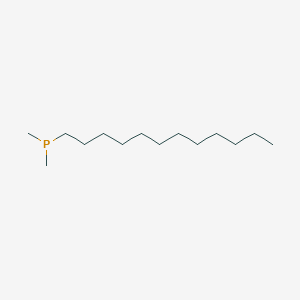
![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)
